N-(furan-2-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-14-20(29-21(23-14)15-6-3-2-4-7-15)17-9-10-19(25-24-17)28-13-18(26)22-12-16-8-5-11-27-16/h2-11H,12-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSOTBDQJOZMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be characterized by the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C22H22N4O2S |
| Molecular Weight | 422.50 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole moiety, in particular, has been shown to play a crucial role in enhancing the compound's biological properties by facilitating interactions with target proteins.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that modifications to the thiazole ring could enhance activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups demonstrated improved potency against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is supported by studies showing that thiazole derivatives can induce apoptosis in cancer cells. For example, one study reported that thiazole-linked compounds displayed cytotoxic effects against several cancer cell lines, including A431 and Jurkat cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . The presence of a methyl group on the phenyl ring was identified as a key factor contributing to enhanced cytotoxicity.
Structure–Activity Relationship (SAR)
The SAR analysis of this compound reveals important insights into its design:
- Thiazole Moiety : Essential for biological activity; modifications can significantly alter potency.
- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance activity against microbial strains.
- Furan Group : Contributes to overall stability and interaction with biological targets.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the synthesis and evaluation of various thiazole derivatives, including the compound . The results indicated that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL against E. coli and S. aureus. The presence of electron-withdrawing substituents was crucial for enhancing antibacterial efficacy .
Case Study 2: Anticancer Activity
In another investigation, N-(furan-2-ylmethyl)-2-((6-(4-methyl-2-phenyltiazol-5-y)pyridazin-3-y)thio)acetamide was tested against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM against A431 cells. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole and pyridazine compounds exhibit significant antimicrobial activity. For instance, compounds similar to N-(furan-2-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. The compound may act by inducing apoptosis in cancer cells or inhibiting specific signaling pathways crucial for tumor growth. For example, compounds with similar structures have shown promise in targeting cancer cell lines such as breast cancer and leukemia .
Antimalarial Effects
Some derivatives of this compound class have been evaluated for their antimalarial activity, showing efficacy against Plasmodium falciparum strains resistant to conventional treatments. In vitro studies suggest that these compounds interfere with the parasite's metabolic processes, leading to reduced survival rates .
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of thiazole derivatives demonstrated that compounds structurally related to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
- Anticancer Research : In a preclinical study, a derivative similar to this compound was tested against various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The study concluded that such compounds could serve as lead candidates for further development in cancer therapy .
- Antimalarial Studies : A recent investigation into thiazole-based compounds highlighted their effectiveness against drug-resistant malaria strains in murine models. The results showed a significant reduction in parasitemia levels, suggesting that these compounds could be developed into new antimalarial therapies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares functional groups with several analogs, but key differences in substituents and core structures influence physicochemical and biological properties.
Key Observations:
- Electron-Deficient Cores: The pyridazine-thiazole core in the target compound contrasts with triazinoindole () or benzimidazole () cores. Pyridazine’s electron deficiency may enhance π-π stacking in biological targets compared to triazole or indole systems.
- Substituent Impact : The 4-methyl-2-phenylthiazole group in the target compound provides steric bulk and aromaticity, similar to 4-bromophenyl in Compound 9c (). Bromine in 9c improves binding via hydrophobic interactions, suggesting the target’s phenyl group may confer analogous benefits .
- Furan Motif: The furan-2-ylmethyl group aligns with anti-exudative acetamides in , where furan-triazole derivatives reduced inflammation in rats.
Q & A
Q. What synthetic strategies are employed to prepare N-(furan-2-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide?
The compound is typically synthesized via a multi-step approach involving alkylation and condensation reactions. For example, thiol-containing intermediates (e.g., triazole-thiones) are alkylated with α-chloroacetamides in the presence of KOH/ethanol, followed by reflux and purification via recrystallization . Key steps include:
- Alkylation : Reacting 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with N-substituted chloroacetamides under basic conditions.
- Solvent selection : Ethanol or aqueous-ethanol mixtures are preferred for balancing solubility and reaction efficiency.
- Purification : Isolated precipitates are washed, dried, and recrystallized to ≥95% purity, verified by elemental analysis .
Q. How is the structural integrity of the compound validated after synthesis?
Structural confirmation relies on spectroscopic and analytical techniques:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S–C=N at ~650–750 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., furan methylene protons at δ 4.2–4.5 ppm, pyridazine aromatic protons at δ 7.8–8.2 ppm) and carbon backbone .
- Elemental analysis : Confirms stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical values) .
Q. What preliminary biological activities have been reported for this compound?
Anti-exudative activity is a primary focus. In rat models, derivatives with furan-triazole-thioacetamide motifs showed dose-dependent reduction in inflammation (e.g., 30–50% inhibition at 50 mg/kg). Activity is hypothesized to correlate with thiol-mediated modulation of oxidative pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require post-reaction extraction to remove traces. Ethanol-water mixtures reduce byproducts but lower yields .
- Catalyst selection : Transition metal catalysts (e.g., CuI) or phase-transfer agents (e.g., TBAB) can accelerate alkylation, though compatibility with thiol groups must be verified .
- Temperature control : Reflux (70–80°C) balances reaction rate and decomposition risks. Microwave-assisted synthesis may reduce time but necessitates specialized equipment .
Q. What structure-activity relationships (SAR) govern its biological activity?
Key SAR insights include:
- Furan moiety : Essential for anti-exudative activity; replacement with thiophene or pyrrole reduces potency by ~20% .
- Thiazole substitution : 4-Methyl-2-phenylthiazole enhances lipophilicity, improving membrane permeability (logP ~3.5 vs. ~2.8 for unsubstituted analogs) .
- Pyridazine-thio linkage : Critical for binding to cysteine-rich targets; oxidation to sulfone abolishes activity .
Q. How can computational modeling predict binding interactions with therapeutic targets?
Molecular docking studies (e.g., using AutoDock Vina) suggest:
- The thioacetamide sulfur forms hydrogen bonds with catalytic cysteine residues (e.g., in COX-2 or NF-κB pathways) .
- The furan ring engages in π-π stacking with hydrophobic pockets, while the pyridazine nitrogen participates in charge-transfer interactions .
- Free energy calculations (MM-PBSA) estimate binding affinities (ΔG ~−8.5 kcal/mol) for prioritization in vitro .
Q. How should researchers address contradictions in biological assay data?
Discrepancies may arise from:
- Purity variability : Validate via HPLC (≥98% purity) and elemental analysis to exclude impurities affecting bioactivity .
- Assay conditions : Standardize protocols (e.g., serum-free media, consistent cell lines) to reduce variability.
- Pharmacokinetic factors : Assess metabolic stability (e.g., microsomal half-life) to differentiate intrinsic activity from bioavailability issues .
Methodological Guidance
Q. What strategies are recommended for scaling up synthesis without compromising quality?
- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic steps (e.g., alkylation) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and automate quenching.
- Crystallization optimization : Employ anti-solvent addition (e.g., water) to enhance crystal uniformity and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
